molecular formula C23H50ClNO2 B1595956 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride CAS No. 3010-24-0

1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride

Cat. No.: B1595956
CAS No.: 3010-24-0
M. Wt: 408.1 g/mol
InChI Key: SUZSZZWHCFLFSP-UHFFFAOYSA-M
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Description

1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. The compound has a molecular formula of C22H48ClNO2 and is often utilized for its ability to reduce surface tension in solutions.

Scientific Research Applications

1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.

    Biology: Employed in cell culture media to enhance cell membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride typically involves the reaction of octadecylamine with ethylene oxide and methyl chloride. The process can be summarized as follows:

    Reaction with Ethylene Oxide: Octadecylamine reacts with ethylene oxide to form N,N-bis(2-hydroxyethyl)octadecylamine.

    Quaternization: The resulting compound is then quaternized with methyl chloride to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The reaction is typically catalyzed by a base such as sodium hydroxide to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Substitution Reagents: Silver nitrate or sodium sulfate can facilitate the substitution of the chloride ion.

Major Products

    Oxidation: Produces carbonyl derivatives such as aldehydes or ketones.

    Substitution: Results in the formation of new quaternary ammonium salts with different anions.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases. This alignment disrupts the cohesive forces between molecules, leading to increased solubility and dispersion of compounds. The molecular targets include cell membranes and hydrophobic surfaces, where it can alter permeability and interaction dynamics.

Comparison with Similar Compounds

Similar Compounds

  • 1-Octadecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, inner salt
  • Octadecanamide, N,N-bis(2-hydroxyethyl)-, acetate

Uniqueness

1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride is unique due to its specific combination of a long hydrophobic alkyl chain and hydrophilic quaternary ammonium group. This structure provides it with excellent surfactant properties, making it highly effective in reducing surface tension and enhancing solubility in various applications.

Properties

IUPAC Name

bis(2-hydroxyethyl)-methyl-octadecylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H50NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;/h25-26H,3-23H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZSZZWHCFLFSP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H50ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041276
Record name 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride
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Molecular Weight

408.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3010-24-0
Record name Bis(2-hydroxyethyl)methyloctadecylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3010-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1)
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Record name 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride
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Record name 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1)
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Record name 1-OCTADECANAMINIUM, N,N-BIS(2-HYDROXYETHYL)-N-METHYL-, CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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